Benzyl 4-bromo-3-oxopiperidine-1-carboxylate

Description

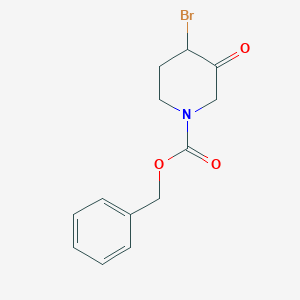

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS 944906-79-0) is a brominated piperidine derivative with a ketone group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₃H₁₄BrNO₃, and it has a molecular weight of 312.16 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine substituent and carbonyl functionality. The bromine atom facilitates nucleophilic substitution reactions, while the ketone enables condensation or reduction pathways.

Properties

Molecular Formula |

C13H14BrNO3 |

|---|---|

Molecular Weight |

312.16 g/mol |

IUPAC Name |

benzyl 4-bromo-3-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C13H14BrNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

CDJPACRPKGUPQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)C1Br)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate can be synthesized through a multi-step process involving the bromination of piperidine derivatives followed by esterification. One common method involves the reaction of 4-oxopiperidine with bromine to introduce the bromine atom at the 4-position. This is followed by the esterification of the resulting 4-bromo-3-oxopiperidine with benzyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of hydroxyl derivatives.

Oxidation: Formation of more oxidized piperidine derivatives.

Scientific Research Applications

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is used in various scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate with four related piperidine carboxylates, focusing on structural features, physicochemical properties, reactivity, and applications.

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol

- Physical State : Powder (melting point: 68°C) .

- Key Substituent: Amino group at the 4-position.

- Reactivity: The amino group enhances nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation). Unlike the bromo derivative, it lacks a leaving group, limiting substitution reactivity.

- Applications : Used as a building block in peptide synthesis and drug development.

- Safety : Classified as a skin and eye irritant (Category 2) .

Benzyl 4-fluoropiperidine-1-carboxylate (CAS 690257-75-1)

- Molecular Formula: C₁₃H₁₆FNO₂

- Molecular Weight : 237.27 g/mol .

- Key Substituent : Fluorine atom at the 4-position.

- Reactivity : Fluorine’s electronegativity alters electron density, affecting ring conformation and stability. Less reactive toward nucleophilic substitution compared to bromine.

- Applications : Valued in medicinal chemistry for fluorine’s metabolic stability and bioavailability enhancement.

- Safety: Limited toxicity data available; precautions similar to other halogenated piperidines are advised.

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1)

- Molecular Formula: Not explicitly stated (estimated: C₁₈H₂₃NO₅).

- Physical State : Liquid .

- Key Substituent : Ethoxy-oxopropyl chain at the 4-position.

- Reactivity : The ester group enables hydrolysis or transesterification reactions. The extended alkyl chain increases hydrophobicity.

- Applications: Potential use in polymer chemistry or as a lipophilic scaffold in drug design.

- Safety: No significant hazards reported; non-reactive under standard conditions .

Comparative Data Table

Key Research Findings and Implications

Reactivity Differences: The bromo derivative’s superior leaving group ability makes it ideal for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino variant is better suited for amide formation . Fluorine substitution enhances metabolic stability in drug candidates but reduces electrophilicity .

Synthetic Utility: The 3-oxo group in the target compound enables ketone-specific transformations, such as Grignard additions or reductions to secondary alcohols .

Biological Activity

Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine ring substituted with a bromine atom and a carbonyl group, positions it as a candidate for various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.

- Chemical Formula: C₁₃H₁₄BrNO₃

- Molecular Weight: 312.16 g/mol

- IUPAC Name: this compound

- CAS Number: 944906-79-0

The bromine substitution at the 4-position and the carbonyl group at the 3-position enhance the compound's reactivity, which may be crucial for its biological activity.

This compound exhibits various biological activities, primarily due to its interaction with specific biochemical pathways. The presence of the carbonyl group allows for nucleophilic attack, which is essential in enzyme inhibition and receptor modulation.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may also exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of piperidine have been shown to target specific kinases involved in cancer progression. Future studies should focus on evaluating its effectiveness against various cancer types through in vitro and in vivo models .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Piperidine Ring: Starting from commercially available piperidines.

- Bromination at the 4-position: Utilizing brominating agents to introduce the bromine atom.

- Carboxylation at the 1-position: Employing carboxylic acid derivatives to form the ester linkage.

This synthetic pathway not only yields the desired compound but also allows for the generation of various derivatives that may enhance biological activity or selectivity .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their respective biological activities:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Benzyl 3-amino-4-oxopiperidine-1-carboxylate | 1196145-01-3 | Antimicrobial activity |

| Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | 1233932-12-1 | Anticancer properties |

| (S)-Benzyl 3-amino-piperidine-1-carboxylate | 876378-16-4 | Potential CNS effects |

These comparisons highlight the unique positioning of this compound within a broader class of biologically active piperidines .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that piperidine derivatives could inhibit bacterial growth through interference with cell wall synthesis.

- Cytotoxicity Assessment : Research indicated that certain piperidinic compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for further exploration.

- Enzyme Inhibition : Investigations into kinase interactions revealed that modifications on the piperidine ring could enhance binding affinity and selectivity towards specific targets involved in oncogenesis.

Q & A

Q. What are the standard synthetic routes for Benzyl 4-bromo-3-oxopiperidine-1-carboxylate?

The synthesis typically involves introducing bromine at the 4-position of a 3-oxopiperidine precursor. A plausible route includes:

α-Bromination : Treat 3-oxopiperidine with a brominating agent (e.g., N-bromosuccinimide or Br₂ under controlled conditions) to yield 4-bromo-3-oxopiperidine.

Carbamate Formation : React the brominated intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) to install the benzyloxycarbonyl (Cbz) protecting group.

Purification is achieved via column chromatography or recrystallization .

Q. What key physicochemical properties are critical for handling this compound?

- Physical State : Likely a solid (analogous piperidine derivatives are powders with melting points ~68°C ).

- Solubility : Expected to be soluble in polar aprotic solvents (e.g., DMF, DCM) based on ester and carbonyl functional groups.

- Stability : Avoid strong oxidizers; store in airtight containers under inert conditions to prevent decomposition .

Q. How is the structure of this compound confirmed experimentally?

- NMR Spectroscopy : H and C NMR identify protons and carbons adjacent to the ketone, bromide, and ester groups. For example, the benzyl group shows aromatic protons at ~7.3–7.4 ppm, while the piperidine ring protons appear between 1.2–4.2 ppm .

- X-ray Crystallography : Single-crystal analysis resolves the 3D arrangement of the bromine and carbonyl moieties, critical for stereochemical studies .

Q. What safety protocols are essential for laboratory handling?

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Emergency Measures : For skin/eye contact, flush with water for 15+ minutes; inhalation requires immediate fresh air and medical attention .

Advanced Research Questions

Q. How can this compound be utilized in designing enantioselective syntheses?

The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For stereocontrol:

- Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.

- Employ asymmetric reduction of the ketone to generate chiral alcohols for downstream functionalization .

Q. How do conflicting literature reports on reaction yields arise, and how can they be resolved?

Yield discrepancies often stem from:

- Reaction Conditions : Variations in temperature, solvent purity, or catalyst loading.

- Purification Methods : HPLC vs. column chromatography may recover different product ratios.

Resolution : Conduct controlled replicate experiments with standardized conditions and characterize by HPLC-MS to quantify impurities .

Q. What experimental strategies address low regioselectivity in derivatization reactions?

- Directing Groups : Introduce temporary substituents (e.g., sulfonyl) to steer bromine or nucleophilic attacks.

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide synthetic planning .

Q. What mechanistic insights explain its biological activity in enzyme inhibition studies?

The 3-oxo and bromine groups may interact with enzyme active sites:

- HDAC Inhibition : The ketone mimics acetylated lysine residues, competitively blocking histone deacetylase (HDAC) activity.

- Covalent Binding : Bromine could form transient bonds with cysteine residues in catalytic pockets.

Validate via kinetic assays (e.g., IC₅₀ determination) and X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.